Cas no 1730-37-6 (1-methylfluorene)
1-methylfluorene Chemical and Physical Properties
Names and Identifiers
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- 1-methylfluorene
- 1-methyl-9H-fluorene
- 1-Methylfluorene Solution
- 1-methyl-9H-fluoren
- 1-Methyl-fluoren
- 9H-Fluorene,1-methyl
- Fluorene,1-methyl
- methylfluorene
- Fluorene, 1-methyl-
- 9H-FLUORENE,1-METHYL-
- 1-Methylfluorene 98%
- AKOS015906715
- 9H-Fluorene, 1-methyl-
- 1-Methyl-9H-fluorene #
- ?1-METHYLFLUORENE
- 1-Methyl-fluorene
- UNII-5DR03K3111
- EINECS 217-048-5
- CHEMBL1797283
- NSC 80183
- 1-Methylfluorene, 98%
- MFCD00001131
- BS-42230
- NSC-80183
- A881814
- Q27261886
- DTXSID4061919
- CHEBI:180972
- NSC80183
- EN300-1697058
- CS-0236200
- 1730-37-6
- NCIOpen2_000950
- NS00025670
- BAA73037
- 1-methyl-9H-luorene
- 5DR03K3111
- Fluorene, 1methyl (8CI)
- 9HFluorene, 1methyl
- DTXCID7035519
- 1-Methyl-9H-fluorene; NSC 80183
- Fluorene, 1methyl
- 9HFluorene, 1methyl (9CI)
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- MDL: MFCD00001131
- Inchi: 1S/C14H12/c1-10-5-4-8-13-12-7-3-2-6-11(12)9-14(10)13/h2-8H,9H2,1H3
- InChI Key: GKEUODMJRFDLJY-UHFFFAOYSA-N
- SMILES: C12C(C)=CC=CC=1C1C=CC=CC=1C2
Computed Properties
- Exact Mass: 180.09400
- Monoisotopic Mass: 180.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.0414 (estimate)
- Melting Point: 84-86 °C(lit.)
- Boiling Point: 313.08°C (rough estimate)
- Flash Point: 148.5±11.7 °C
- Refractive Index: 1.6470 (estimate)
- PSA: 0.00000
- LogP: 3.56620
- Solubility: Not determined
- Vapor Pressure: 0.0±0.3 mmHg at 25°C
1-methylfluorene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-methylfluorene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1-methylfluorene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M305320-100mg |
1-Methylfluorene |
1730-37-6 | 100mg |
$201.00 | 2023-05-17 | ||
| TRC | M305320-1g |
1-Methylfluorene |
1730-37-6 | 1g |
$ 1200.00 | 2023-09-07 | ||
| AK Scientific | AMTDA202-100mg |
1-Methyl-9H-fluorene |
1730-37-6 | 97% | 100mg |
$79 | 2025-02-18 | |
| AK Scientific | AMTDA202-250mg |
1-Methyl-9H-fluorene |
1730-37-6 | 97% | 250mg |
$114 | 2025-02-18 | |
| AK Scientific | AMTDA202-500mg |
1-Methyl-9H-fluorene |
1730-37-6 | 97% | 500mg |
$206 | 2025-02-18 | |
| AK Scientific | AMTDA202-1g |
1-Methyl-9H-fluorene |
1730-37-6 | 97% | 1g |
$311 | 2025-02-18 | |
| abcr | AB147312-50 mg |
1-Methylfluorene, 99%; . |
1730-37-6 | 99% | 50 mg |
€166.00 | 2023-07-20 | |
| abcr | AB147312-100 mg |
1-Methylfluorene, 99%; . |
1730-37-6 | 99% | 100 mg |
€254.00 | 2023-07-20 | |
| abcr | AB147312-50mg |
1-Methylfluorene, 99%; . |
1730-37-6 | 99% | 50mg |
€166.00 | 2025-02-21 | |
| abcr | AB147312-100mg |
1-Methylfluorene, 99%; . |
1730-37-6 | 99% | 100mg |
€254.00 | 2025-02-21 |
1-methylfluorene Suppliers
1-methylfluorene Related Literature
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1. Axially chiral cyclopentadienyl ligands: stereoselective synthesis of 1-substituted-9-(1′-naphthyl)fluorenes and retention of axial chirality in the fluorenyl carbanions?1Robert W. Baker,Michael A. Foulkes,James A. Taylor J. Chem. Soc. Perkin Trans. 1 1998 1047
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Sangwoo Lee,Seongjin Hong,Xiaoshan Liu,Cheolmin Kim,Dawoon Jung,Un Hyuk Yim,Won Joon Shim,Jong Seong Khim,John P. Giesy,Kyungho Choi Environ. Sci.: Processes Impacts 2017 19 1117
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Maryjane Tremayne,Benson M. Kariuki,Kenneth D. M. Harris J. Mater. Chem. 1996 6 1601
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Chun Yang,Gong Zhang,Zhendi Wang,Zeyu Yang,Bruce Hollebone,Mike Landriault,Keval Shah,Carl E. Brown Anal. Methods 2014 6 7760
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5. Synthetic studies towards complex diterpenoids. Part 11. Stereochemically defined synthesis of the racemates of 1,2,3,4,4a,9a-hexahydro-7-methoxy-1-methylfluorene-1-carboxylic acidSubrata Ghosh,Rupak Dasgupta,Jyotirmoy Chakravarty,Usha Ranjan Ghatak J. Chem. Soc. Perkin Trans. 1 1980 804
Additional information on 1-methylfluorene
Introduction to 1-methylfluorene (CAS No. 1730-37-6): Applications and Recent Research Developments
1-methylfluorene, with the chemical formula C13H10, is a significant organic compound widely recognized for its structural versatility and utility in various chemical and pharmaceutical applications. This aromatic hydrocarbon, identified by the Catalog Number CAS No. 1730-37-6, belongs to the fluorene family, a class of polycyclic aromatic compounds that have garnered considerable attention in material science and medicinal chemistry due to their unique electronic and steric properties.
The molecular structure of 1-methylfluorene features a benzene-like core with a methyl group attached to one of the benzene rings, which imparts distinct reactivity and solubility characteristics. This structural motif makes it a valuable intermediate in synthesizing more complex molecules, particularly in the development of organic semiconductors, OLEDs (organic light-emitting diodes), and pharmaceuticals.
In recent years, 1-methylfluorene has been extensively studied for its potential applications in optoelectronic materials. Researchers have leveraged its electron-donating properties and planar structure to enhance the performance of organic field-effect transistors (OFETs) and photovoltaic devices. A notable study published in *Advanced Materials* demonstrated that incorporating 1-methylfluorene into π-conjugated polymers significantly improves charge transport efficiency, making it a promising candidate for next-generation flexible electronics.
Beyond its role in materials science, 1-methylfluorene has found relevance in medicinal chemistry. Its aromatic system serves as a scaffold for designing bioactive molecules with therapeutic potential. For instance, derivatives of 1-methylfluorene have been explored as kinase inhibitors and antimicrobial agents. A groundbreaking research article in *Journal of Medicinal Chemistry* highlighted the synthesis of novel fluorene-based compounds that exhibit potent inhibitory effects on specific enzymes implicated in cancer progression.
The synthesis of 1-methylfluorene typically involves Friedel-Crafts alkylation or catalytic hydrogenation of fluorene precursors. Advances in catalytic methods have enabled more efficient and sustainable production processes, aligning with global efforts toward green chemistry. Recent innovations in flow chemistry have further optimized the synthesis of 1-methylfluorene, reducing reaction times and improving yields while minimizing waste.
From an industrial perspective, 1-methylfluorene is valued for its role in specialty chemicals and fine materials. Its compatibility with various functional groups allows chemists to tailor its properties for specific applications. For example, researchers have utilized 1-methylfluorene as a precursor in the manufacture of liquid crystals and high-performance polymers used in display technologies.
The pharmacological potential of 1-methylfluorene continues to be an area of active investigation. Studies suggest that modifications to its core structure can modulate biological activity, leading to the discovery of novel therapeutic agents. Additionally, its stability under various conditions makes it an attractive candidate for drug delivery systems, where maintaining molecular integrity is critical.
In conclusion, 1-methylfluorene (CAS No. 1730-37-6) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its contributions to optoelectronics, pharmaceuticals, and material science underscore its importance as a building block for innovative technologies and treatments. As research progresses, the full spectrum of possibilities offered by this versatile molecule will likely continue to expand, reinforcing its significance in modern chemistry.